molecular formula C24H19N3O3S B4035534 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4035534
M. Wt: 429.5 g/mol
InChI Key: CKVYTCFWQSYERP-UHFFFAOYSA-N
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Description

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline moiety, a naphthalene ring, and a pyrrolidine-2,5-dione structure

Scientific Research Applications

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The quinazoline moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene ring is introduced via Friedel-Crafts acylation, followed by sulfonation to attach the sulfanyl group. The pyrrolidine-2,5-dione ring is formed through cyclization reactions involving amines and anhydrides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline moiety can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzyme active sites, inhibiting their activity. The naphthalene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanyl group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(phenyl)pyrrolidine-2,5-dione

Uniqueness

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive compounds with enhanced potency and selectivity .

Properties

IUPAC Name

3-(6-methoxy-4-methylquinazolin-2-yl)sulfanyl-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c1-14-18-12-16(30-2)10-11-19(18)26-24(25-14)31-21-13-22(28)27(23(21)29)20-9-5-7-15-6-3-4-8-17(15)20/h3-12,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVYTCFWQSYERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

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